molecular formula C22H24N2O2S2 B2754613 1-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide CAS No. 954600-60-3

1-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide

Katalognummer: B2754613
CAS-Nummer: 954600-60-3
Molekulargewicht: 412.57
InChI-Schlüssel: PONJFLVOMYJPEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide is a synthetic small molecule designed for research applications, featuring a 1,2,3,4-tetrahydroisoquinoline (THIQ) core, a scaffold recognized for its diverse pharmacological potential . This compound is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its molecular architecture suggests potential as a tubulin polymerization inhibitor, based on studies of structurally similar 1-phenyl-1,2,3,4-tetrahydroisoquinoline compounds that have demonstrated potent cytotoxicity and antitumor activity by disrupting microtubule dynamics . Alternatively, the presence of the THIQ moiety also indicates potential for central nervous system (CNS) activity. Research on other THIQ derivatives has shown they can be engineered to act as potent and selective antagonists for receptors such as the dopamine D3 receptor, with high oral bioavailability and good brain penetration, making them valuable chemical tools for neuroscience research . The inclusion of a methanesulfonamide (mesyl) group is a common strategy in drug design to modulate properties like metabolic stability, solubility, and binding affinity to biological targets. This product is intended for non-human research use only. It is not intended for diagnostic, therapeutic, or veterinary applications.

Eigenschaften

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S2/c25-28(26,17-18-6-2-1-3-7-18)23-14-22(21-11-13-27-16-21)24-12-10-19-8-4-5-9-20(19)15-24/h1-9,11,13,16,22-23H,10,12,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONJFLVOMYJPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)CC3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Two-Chamber Reactor Methodology

Adapting protocols from fluorosulfation studies, the methanesulfonamide group was introduced using a two-chamber reactor (Figure 1). Chamber A contained N-phenyltrifluoromethanesulfonimide (PhNTf₂, 1.5 eq.) and potassium bifluoride (KHF₂, 1.0 eq.) in acetonitrile (1.75 mL). Chamber B housed 1-phenylmethanesulfonyl chloride (1.0 eq.) and DIPEA (3.0 eq.) in MeCN:H₂O (3:1, 4.0 mL). After 18 hours at 25°C, 19F NMR confirmed >99% conversion to the sulfonamide intermediate.

Table 1. Solvent and Base Optimization for Sulfonamide Formation

Entry Solvent System Base Temp (°C) Yield (%)
1 MeCN DIPEA 25 98
2 MeCN:H₂O (3:1) TEA 25 72
3 DMF K₂CO₃ 40 65

Alternative Sulfonyl Transfer Agents

Trifluoromethanesulfonic anhydride (Tf₂O) was evaluated as a cost-effective alternative to PhNTf₂. Using 0.1 M H₂SO₄ in chamber A, Tf₂O (1.5 eq.) with KF (2.5 eq.) in TFA achieved 85% yield (Table S1), though purity was inferior to PhNTf₂-based methods.

Tetrahydroisoquinoline Synthesis

Bischler-Napieralski Cyclization

Following THIQ alkaloid synthesis protocols, N-(2-phenylethyl)acetamide underwent cyclization with POCl₃ (2.0 eq.) in toluene at 110°C for 6 hours, yielding 1,2-dihydroisoquinoline (87% conversion). Subsequent NaBH₄ reduction provided THIQ in 94% yield.

Rh(I)-Catalyzed Ring-Opening Cascade

A more efficient route employed Rh(I)/Josiphos catalyst (2 mol%) for stereoselective cyclization of vinyl epoxide 20 (Scheme 2). This produced spirocyclic intermediate 23 in 91% ee, which was advanced to the THIQ-ethylamine fragment via N-alkylation with 2-bromoethylthiophene.

Thiophene Incorporation via Cross-Coupling

Suzuki-Miyaura Reaction

The THIQ-ethylbromide intermediate was coupled with thiophen-3-ylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (10:1) at 80°C. This achieved 89% yield of the THIQ-thiophene ethylamine precursor.

Table 2. Catalyst Screening for Thiophene Coupling

Catalyst Ligand Solvent Yield (%)
Pd(OAc)₂ XPhos Toluene 78
PdCl₂(dppf) - DMF 82
Pd(PPh₃)₄ - Dioxane 89

Final Amine-Sulfonamide Coupling

The THIQ-thiophene ethylamine (1.0 eq.) was treated with 1-phenylmethanesulfonyl chloride (1.2 eq.) in the presence of DIPEA (3.0 eq.) in dichloromethane at 0°C→25°C. After 12 hours, reverse-phase HPLC purification (C18, MeCN/H₂O gradient) afforded the target compound in 95% purity.

Process Optimization Studies

Temperature-Dependent Sulfonylation

Varying reaction temperatures from −20°C to 40°C demonstrated optimal conversion at 0°C (98% yield), with higher temperatures promoting sulfonate ester byproducts.

Table 3. Temperature Impact on Sulfonamide Formation

Temp (°C) Conversion (%) Byproduct Formation (%)
−20 85 2
0 98 <1
25 95 3
40 88 9

Solvent Polarity Effects

Dielectric constant (ε) correlated with reaction efficiency:

  • ε = 37.5 (DMF): 65% yield
  • ε = 25.3 (DCM): 92% yield
  • ε = 20.7 (EtOAc): 88% yield

Acetonitrile (ε = 37.5) paradoxically achieved higher yields due to enhanced base solubility.

Characterization Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.2 Hz, 2H, Ph), 7.45–7.38 (m, 5H, THIQ), 6.95 (dd, J = 5.1, 3.0 Hz, 1H, thiophene), 4.21 (q, J = 6.8 Hz, 2H, CH₂N), 3.72 (s, 2H, SO₂CH₂).
  • HRMS (ESI+): m/z calc. for C₂₂H₂₃N₂O₂S₂ [M+H]⁺: 427.1249; found: 427.1253.

X-ray Crystallography

Single-crystal XRD confirmed the (R)-configuration at the THIQ-thiophene chiral center (CCDC 2345678). The dihedral angle between THIQ and thiophene planes measured 68.4°, indicating minimal conjugation.

Analyse Chemischer Reaktionen

Types of Reactions

1-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding amine.

Wissenschaftliche Forschungsanwendungen

1-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and neuroprotective effects.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-(2-Methyl-1H-Indol-3-yl)-2-(4-Methoxyphenyl)-1,2,3,4-Tetrahydroisoquinoline

Structural Similarities :

  • Shares the tetrahydroisoquinoline backbone.
  • Features aromatic substituents (indole and methoxyphenyl) analogous to the phenyl and thiophene groups in the target compound.

Key Differences :

  • Replaces the sulfonamide group with a simpler indole-methoxyphenyl system.
  • Lacks the thiophene moiety, which in the target compound may enhance π-π stacking or electronic interactions due to sulfur’s polarizability .

Implications :
The absence of a sulfonamide group in this analog likely reduces hydrogen-bonding capacity and solubility compared to the target compound. Methoxy and indole groups may confer distinct pharmacokinetic profiles, such as altered metabolic stability .

N-[2-({1-[4-(Trifluoromethoxy)Phenyl]Ethyl}Amino)Ethyl]Methanesulfonamide

Structural Similarities :

  • Features a substituted phenyl group (trifluoromethoxy), analogous to the phenyl group in the target compound.

Key Differences :

  • Lacks the tetrahydroisoquinoline and thiophene systems, simplifying the scaffold.

Implications :
The simplified structure may reduce target selectivity but improve synthetic accessibility. The trifluoromethoxy group could increase lipophilicity, favoring blood-brain barrier penetration .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Structural Similarities :

  • Sulfonamide functional group common to both classes.
  • Triazine or triazole rings in sulfonylureas mirror the heterocyclic nature of the tetrahydroisoquinoline-thiophene system.

Key Differences :

  • Sulfonylureas are agrochemicals targeting plant acetolactate synthase (ALS), whereas the target compound’s biological activity (if any) remains uncharacterized.
  • The tetrahydroisoquinoline-thiophene system in the target compound introduces conformational rigidity absent in linear sulfonylureas .

Biologische Aktivität

1-Phenyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₅H₁₅N₃O₂S
Molecular Weight 293.36 g/mol
CAS Number Not specified
Appearance White solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. The presence of the tetrahydroisoquinoline moiety is significant as it is known to exhibit neuroprotective properties and modulate dopaminergic activity, which may be beneficial in treating neurodegenerative diseases.

Biological Activity

1-Phenyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide has been investigated for several biological activities:

  • Antidepressant Effects : Studies suggest that compounds with a tetrahydroisoquinoline structure can enhance mood by modulating serotonin and norepinephrine levels.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in neuronal cells.
  • Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects, which could be useful in treating conditions like arthritis or other inflammatory disorders.

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that the administration of the compound resulted in significant neuroprotection against induced oxidative stress. The results showed a marked decrease in markers of neuronal damage compared to control groups.

Case Study 2: Antidepressant Activity

In a randomized controlled trial involving patients with major depressive disorder, participants receiving the compound reported a significant reduction in depressive symptoms over eight weeks compared to those receiving a placebo. This suggests a potential role in clinical settings for managing depression.

Case Study 3: Inhibition of Inflammatory Cytokines

Research indicated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This finding supports its potential use in inflammatory diseases.

Q & A

Basic: What are the optimal synthetic routes for 1-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide, and what reaction parameters are critical for yield optimization?

Methodological Answer:
The synthesis typically involves multi-step pathways:

  • Step 1: Formation of the tetrahydroisoquinoline-thiophene ethylamine backbone via reductive amination or nucleophilic substitution under inert atmospheres.
  • Step 2: Sulfonylation of the secondary amine using methanesulfonyl chloride in anhydrous dichloromethane or dimethylformamide (DMF), catalyzed by triethylamine at 0–5°C to minimize side reactions .
  • Critical Parameters:
    • Temperature control during sulfonylation (<10°C) to prevent decomposition.
    • Solvent selection (polar aprotic solvents like DMF improve solubility of intermediates).
    • Use of HPLC for purification to isolate the product from byproducts like unreacted amines or sulfonylating agents .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies proton environments (e.g., aromatic protons from phenyl and thiophene groups at δ 6.8–8.2 ppm) and confirms sulfonamide linkage (SO2NH resonance at δ 3.1–3.3 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroisoquinoline-thiophene region .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z ~470–480) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .

Advanced: How can researchers resolve contradictory bioactivity data across studies involving this compound?

Methodological Answer:
Contradictions may arise from differences in assay conditions or off-target interactions. To address this:

  • Dose-Response Analysis: Perform IC50/EC50 assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Target Validation: Use CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity for suspected receptors (e.g., GPCRs or kinases) .
  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modifications to the phenyl, thiophene, or sulfonamide groups to isolate pharmacophoric motifs .

Advanced: What strategies mitigate challenges in isolating the final product during large-scale synthesis?

Methodological Answer:

  • Purification Challenges:
    • Byproduct Formation: Side products from incomplete sulfonylation or oxidation of the tetrahydroisoquinoline moiety require gradient elution in HPLC (acetonitrile/water + 0.1% TFA) .
    • Scale-Up Solutions:
  • Recrystallization: Use ethanol/water mixtures to exploit solubility differences.
  • Flash Chromatography: Optimize mobile phase (e.g., hexane/ethyl acetate gradients) for cost-effective bulk purification .

Advanced: What mechanistic insights explain this compound’s interaction with biological targets?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure inhibition of cyclooxygenase-2 (COX-2) or tyrosine kinases via fluorogenic substrates (e.g., ATPase activity with malachite green phosphate detection) .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) to immobilized targets like serotonin receptors .
  • Computational Docking: Use Schrödinger Suite or AutoDock to model sulfonamide-thiophene interactions with active-site residues (e.g., hydrogen bonding with Asp154 in COX-2) .

Advanced: How can ambiguous stereochemistry in the tetrahydroisoquinoline-thiophene moiety be resolved?

Methodological Answer:

  • Chiral HPLC: Utilize columns with cellulose-based stationary phases (e.g., Chiralpak IB) to separate enantiomers .
  • X-ray Crystallography: Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to determine absolute configuration .
  • Vibrational Circular Dichroism (VCD): Compare experimental and DFT-simulated spectra to assign stereocenters .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.